molecular formula C8H7BrN4 B2890378 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 1545489-02-8

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2890378
CAS No.: 1545489-02-8
M. Wt: 239.076
InChI Key: DEIJUOZZEGNVJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 1545489-02-8) is a high-value heterocyclic compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 . This chemical serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its structure incorporates both a pyridine ring and a 1,2,4-triazole ring, two privileged scaffolds known for their significant pharmacological potential . The bromine atom on the pyridine ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of novel derivatives . Triazole derivatives, in particular, are extensively studied for their wide range of biological activities, including noted anti-cancer and antibacterial properties, making this brominated analog a valuable building block for developing new therapeutic agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order the compound from various global stockpoints .

Properties

IUPAC Name

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-13-5-11-12-8(13)7-3-2-6(9)4-10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJUOZZEGNVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545489-02-8
Record name 5-bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

3-Bromo-5-(5-methyl-2H-1,2,4-triazol-3-yl)pyridine (CAS 1094483-75-6)
  • Molecular Formula : C₈H₇BrN₄ (identical to the target compound).
  • Key Difference : The triazole group is at position 3 of the pyridine ring instead of position 2.
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Derivatives
  • Example : 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 143329-58-2; similarity score 0.71).
  • Key Difference : The triazole is fused to the pyridine ring, forming a bicyclic system.
  • Impact: Enhanced rigidity and π-π stacking capacity compared to the non-fused triazole in the target compound .

Functionalized 1,2,4-Triazolyl Pyridines

3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (Compound 44)
  • Molecular Formula : C₂₄H₁₈ClN₅S.
  • Key Features : A thioether-linked 4-chlorobenzyl group and phenylethynyl substituent on the pyridine.
  • Comparison: Synthesis: Prepared via Sonogashira coupling (52% yield), contrasting with the simpler bromo-triazolyl pyridine synthesis . Activity: Anti-tubercular (MIC < 1 µg/mL vs. M. tuberculosis), suggesting that bulky substituents enhance target binding .
4-[5-((Rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)
  • Molecular Formula : C₂₀H₁₇ClN₆O₂.
  • Key Features : Ethoxy-linked isoxazole-phenyl group.
  • Comparison :
    • Application : Used in stress-related disorders in veterinary medicine (e.g., dogs, cats).
    • Pharmacology : Enantiomers (TT001, TT002) show species-specific efficacy, highlighting the importance of stereochemistry absent in the target compound .

Halogen-Substituted Analogues

5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS 1019441-45-2)
  • Molecular Formula : C₁₀H₁₀BrN₅S.
  • Key Features : Sulfur bridge and aniline group.

Biological Activity

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can act as a metal chelator, inhibiting enzymes that require metal ions for their activity.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For example:

CompoundActivityReference
This compoundAntifungal against Candida albicans
5-Bromo derivativesBroad-spectrum antibacterial

In vitro studies indicated that this compound exhibits potent antifungal activity comparable to standard antifungal agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

  • Mechanism : Triazoles may inhibit cancer cell proliferation by inducing apoptosis through modulation of Bcl-2 family proteins.
StudyFindingsReference
In vitro study on A431 cellsIC50 < reference drug doxorubicin
Molecular dynamics simulationsStrong binding affinity to Bcl-2 protein

These findings suggest that this compound may have potential as an anticancer agent.

Anti-inflammatory and Analgesic Effects

Triazole derivatives have also been reported to exhibit anti-inflammatory properties. For example:

CompoundActivityReference
5-Bromo derivativesReduced inflammation in animal models

This effect could be attributed to the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

  • Case Study on Antifungal Activity : A study demonstrated that this compound showed significant antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antifungal drugs.
  • Anticancer Research : Research indicated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development.

Q & A

Basic: What are the key synthetic steps for preparing 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine?

Answer:
The synthesis typically involves sequential heterocycle formation and halogenation. A common approach includes:

Triazole Ring Construction : Reacting a pyridine precursor with a substituted hydrazine under reflux in a polar aprotic solvent (e.g., DMF) to form the triazole moiety.

Bromination : Electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki) to introduce the bromine atom at the 5-position of the pyridine ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Advanced: How can reaction conditions be systematically optimized for improved yield and purity?

Answer:
Use Design of Experiments (DOE) to evaluate critical variables:

  • Temperature : Higher temperatures (80–120°C) may accelerate triazole cyclization but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in triazole formation, while THF or toluene may stabilize intermediates in coupling reactions.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Reaction Time : Monitor via TLC or HPLC to avoid over-reaction.
    Post-optimization, validate with triplicate runs to ensure reproducibility .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and triazole protons) and methyl groups (δ 2.5–3.0 ppm).
  • ESI–MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255 for C₈H₇BrN₄) .
  • IR Spectroscopy : Detect triazole C=N stretches (~1600 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Advanced: How to resolve contradictions in reported optimal reaction conditions?

Answer:
Discrepancies often arise from subtle differences in starting materials or impurities. Strategies include:

  • Kinetic Studies : Compare reaction rates under varying conditions.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., debrominated species).
  • Computational Modeling : Simulate transition states to rationalize solvent or temperature effects .

Advanced: What computational methods predict physicochemical properties relevant to drug discovery?

Answer:

  • Collision Cross-Section (CCS) : Predict using MOBCAL or IM-MS to assess molecular shape for membrane permeability .
  • LogP Calculations : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for bioavailability.
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • HPLC Prep : Reverse-phase C18 columns for challenging separations .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Replace bromine with Cl, F, or methyl groups to modulate electronic effects.
  • Scaffold Hopping : Introduce fused rings (e.g., naphthyl) or alter triazole substitution patterns (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .
  • Bioisosteres : Replace pyridine with quinoline or isoquinoline to enhance binding affinity .

Basic: How stable is this compound under varying storage conditions?

Answer:

  • Thermal Stability : Store at –20°C in amber vials; decomposition occurs >100°C.
  • Light Sensitivity : Protect from UV exposure to prevent bromine dissociation.
  • Solvent Stability : Stable in DMSO for >6 months at 4°C; avoid aqueous buffers with high pH (>9) .

Advanced: How to troubleshoot low yields in metal-catalyzed coupling reactions?

Answer:

  • Catalyst Activation : Pre-reduce Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos.
  • Oxygen Sensitivity : Use Schlenk techniques or gloveboxes to exclude moisture/O₂.
  • Substrate Purity : Ensure boronic acid partners are >95% pure (validate via ¹H NMR) .

Advanced: What in silico approaches evaluate bioactivity prior to wet-lab testing?

Answer:

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at triazole N) using Schrödinger Phase.
  • QSAR Models : Train on datasets of triazole-containing inhibitors to predict IC₅₀ values.
  • ADMET Prediction : Use pkCSM to assess toxicity risks (e.g., hERG inhibition) .

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